molecular formula C22H28Cl2O4 B1669898 Dcpib CAS No. 82749-70-0

Dcpib

Cat. No.: B1669898
CAS No.: 82749-70-0
M. Wt: 427.4 g/mol
InChI Key: KHKGTPJPBOQECW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DCPIB is a selective, reversible, and potent inhibitor of volume-regulated anion channels (VRACs) . VRACs are formed by leucine-rich repeat-containing protein 8 (LRRC8) family members and contain LRRC8A in homo- or hetero-hexameric assemblies . These channels are activated by hypoosmotic conditions in vertebrate cells . This compound also voltage-dependently activates potassium channels TREK1 and TRAAK, and inhibits TRESK, TASK1, and TASK3 .

Mode of Action

This compound interacts with its targets by binding in the extracellular selectivity filter of the VRACs and sterically occluding ion conduction . This binding is likened to a cork in a bottle . The constricted and expanded structures reveal coupled dilation of cytoplasmic LRRs and the channel pore, suggesting a mechanism for channel gating by internal stimuli .

Biochemical Pathways

This compound affects the biochemical pathways related to cell volume regulation. Vertebrate cells respond to hypotonic environments by opening channels for chloride and other anions, permitting exchange of diverse osmolytes and requisite water across the membrane to alleviate osmotic imbalance . This compound inhibits this process by blocking the VRACs . Furthermore, this compound has been found to inhibit angiogenesis via modulation of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway .

Pharmacokinetics

It’s known that this compound is a potent inhibitor of vracs with an ic50 of 2 μm in rat pancreatic β-cells .

Result of Action

This compound inhibits glucose-stimulated insulin secretion in intact β-cells via VSAC inhibition and indirect KATP channel activation . It also reverses cell swelling-induced action potential duration shortening in atrial myocytes and inhibits astroglial swelling in vitro . Moreover, this compound has been found to inhibit angiogenesis .

Action Environment

The action of this compound is influenced by the cellular environment, particularly the osmotic conditions. Hypoosmotic conditions activate VRACs in vertebrate cells . This compound inhibits these channels, thereby affecting the cells’ ability to regulate their volume in response to osmotic imbalance

Future Directions

Given the diverse effects of DCPIB on K2P channels and its impact on mitochondrial function, there is a need for the development of sharper pharmacological tools for evaluating the integrative physiology and therapeutic potential of VRAC in human diseases . The shared channel properties between PANX2 and VRAC may complicate dissection of their cellular functions through pharmacological manipulation .

Biochemical Analysis

Biochemical Properties

DCPIB plays a significant role in biochemical reactions by inhibiting VRACs. It interacts with the leucine-rich repeat-containing protein 8 (LRRC8) family members, particularly LRRC8A, which forms the core of VRACs. The interaction between this compound and LRRC8A involves binding to the extracellular selectivity filter of the channel, effectively blocking ion conduction. This inhibition is crucial for studying the function of VRACs in cellular processes and understanding their role in diseases .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. By inhibiting VRACs, this compound influences cell volume regulation, which is essential for cell survival under osmotic stress. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns and metabolic fluxes. These effects are critical for understanding the role of VRACs in cell physiology and pathology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the extracellular selectivity filter of VRACs, particularly the LRRC8A subunit. This binding sterically occludes the ion conduction pathway, preventing the flow of chloride and other anions through the channel. Additionally, this compound-induced conformational changes in the channel protein can affect its gating properties, further modulating its activity. These molecular interactions are essential for understanding how this compound exerts its inhibitory effects on VRACs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the inhibitory effects of this compound on VRACs may diminish, necessitating the use of fresh solutions for consistent results. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of VRAC activity and associated cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits VRACs without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where a minimal concentration of this compound is required to achieve effective VRAC inhibition. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a VRAC inhibitor. It interacts with enzymes and cofactors that regulate cellular redox states and ion homeostasis. By inhibiting VRACs, this compound can alter the metabolic flux of ions and osmolytes, affecting overall cellular metabolism. These interactions are essential for understanding the broader metabolic implications of this compound and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound’s distribution is critical for its inhibitory effects on VRACs, as it needs to reach the extracellular selectivity filter of the channel to exert its action. Understanding these transport mechanisms is vital for optimizing the use of this compound in research and therapeutic contexts .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with VRACs and other cellular components. It is directed to the plasma membrane, where VRACs are located, through specific targeting signals and post-translational modifications. This localization is crucial for its activity as a VRAC inhibitor, as it needs to bind to the extracellular selectivity filter of the channel. Understanding the subcellular localization of this compound helps elucidate its mechanism of action and potential off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DCPIB involves several steps, starting from commercially available starting materials. The key steps include the formation of the indanone core, chlorination, and subsequent coupling with butanoic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

DCPIB undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce modified this compound molecules with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DCPIB is unique due to its high selectivity and potency as a VRAC inhibitor. Unlike other similar compounds, this compound has been extensively studied and is widely used in scientific research to investigate the role of VRACs in various cellular processes .

Properties

IUPAC Name

4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKGTPJPBOQECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435165
Record name DCPIB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82749-70-0
Record name DCPIB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DCPIB
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

By following substantially the procedure in Example 8, Step B, but substituting for (+) 6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-2-methyl-1H-inden-1-one an equimolar quantity of (+) 2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-1H-inden-1-one described therein, there is obtained (+) 4-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid which melts at 139°-139.5° C., [α]D25 +18.4° (C=5, ethanol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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